molecular formula C20H23N5OS B2910973 N-cyclohexyl-2-((6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide CAS No. 894063-20-8

N-cyclohexyl-2-((6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide

Cat. No.: B2910973
CAS No.: 894063-20-8
M. Wt: 381.5
InChI Key: HFDZKEIEZKFMGG-UHFFFAOYSA-N
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Description

“N-cyclohexyl-2-((6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide” is a complex organic compound that likely belongs to the class of organic compounds known as phenyl-1,2,4-triazoles . These compounds are characterized by a 1,2,4-triazole ring substituted by a phenyl group .


Chemical Reactions Analysis

Triazole compounds, which this compound likely belongs to, are known to be involved in a variety of chemical reactions . They can bind with a variety of enzymes and receptors in biological systems, showing versatile biological activities .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Similar compounds have been reported to have good thermal stability .

Mechanism of Action

Advantages and Limitations for Lab Experiments

N-cyclohexyl-2-((6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide has several advantages for lab experiments. It is readily available and can be synthesized using simple and inexpensive methods. Moreover, it exhibits a broad range of biological activities, making it a useful tool for studying various biochemical and physiological processes. However, the compound has some limitations, including its low solubility in water and its potential toxicity to living organisms. Therefore, caution should be exercised when handling and using the compound in lab experiments.

Future Directions

There are several future directions for the research on N-cyclohexyl-2-((6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide. One potential direction is to further investigate its antimicrobial activity and explore its potential as a new class of antibiotics. Another direction is to study its antitumor activity in more detail and develop it as a potential anticancer agent. Moreover, the compound can be further modified to improve its solubility and reduce its toxicity, making it a more useful tool for studying various biological processes. Additionally, the compound can be used as a lead compound for the development of new drugs with improved efficacy and safety profiles.

Synthesis Methods

The synthesis of N-cyclohexyl-2-((6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide involves the reaction of 6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazine-3-thiol with N-cyclohexyl-2-bromoacetamide in the presence of a base such as potassium carbonate. The reaction proceeds through the formation of an intermediate, which is then treated with hydrochloric acid to yield the final product. The purity and yield of the product can be improved by recrystallization from a suitable solvent.

Scientific Research Applications

N-cyclohexyl-2-((6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide has been found to exhibit various biological activities, including antimicrobial, antitumor, anti-inflammatory, and analgesic effects. It has been shown to inhibit the growth of various bacterial and fungal strains, including Staphylococcus aureus, Escherichia coli, and Candida albicans. In addition, it has been found to be cytotoxic to various cancer cell lines, including breast cancer, lung cancer, and liver cancer cells. Moreover, it has been shown to possess anti-inflammatory and analgesic effects in animal models of inflammation and pain.

Properties

IUPAC Name

N-cyclohexyl-2-[[6-(4-methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5OS/c1-14-7-9-15(10-8-14)17-11-12-18-22-23-20(25(18)24-17)27-13-19(26)21-16-5-3-2-4-6-16/h7-12,16H,2-6,13H2,1H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFDZKEIEZKFMGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN3C(=NN=C3SCC(=O)NC4CCCCC4)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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